5-Methylsulfanyl-1-oxaspiro[2.5]octane
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Overview
Description
5-Methylsulfanyl-1-oxaspiro[25]octane is a chemical compound with the molecular formula C9H16OS It is characterized by a spirocyclic structure, where a sulfur atom is attached to a methyl group, and an oxygen atom is part of the spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylsulfanyl-1-oxaspiro[2.5]octane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable cyclohexanone derivative with a methylthiol reagent in the presence of a base. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Methylsulfanyl-1-oxaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the oxygen atom, forming a simpler spirocyclic structure.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simplified spirocyclic compounds.
Substitution: Various substituted spirocyclic derivatives.
Scientific Research Applications
5-Methylsulfanyl-1-oxaspiro[2.5]octane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methylsulfanyl-1-oxaspiro[2.5]octane involves its interaction with specific molecular targets. The sulfur atom can form bonds with various biological molecules, influencing their activity. The spirocyclic structure allows for unique interactions with enzymes and receptors, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6-[(Methylsulfanyl)methyl]-1-oxaspiro[2.5]octane
- 4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octane
Uniqueness
5-Methylsulfanyl-1-oxaspiro[25]octane is unique due to its specific substitution pattern and spirocyclic structure
Properties
IUPAC Name |
5-methylsulfanyl-1-oxaspiro[2.5]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14OS/c1-10-7-3-2-4-8(5-7)6-9-8/h7H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZXCDPAZGJEIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCCC2(C1)CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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